1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with fluorine and ethoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 2,5-difluoroaniline with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
2,5-Difluoroaniline+2-Ethoxyphenyl isocyanate→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2,5-Difluorophenyl)-3-phenylurea: Lacks the ethoxy group, which may affect its chemical and biological properties.
1-(2-Fluorophenyl)-3-(2-ethoxyphenyl)urea: Has only one fluorine atom, which may influence its reactivity and interactions.
1-(2,5-Difluorophenyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of an ethoxy group, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H14F2N2O2 |
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Molecular Weight |
292.28 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-3-(2-ethoxyphenyl)urea |
InChI |
InChI=1S/C15H14F2N2O2/c1-2-21-14-6-4-3-5-12(14)18-15(20)19-13-9-10(16)7-8-11(13)17/h3-9H,2H2,1H3,(H2,18,19,20) |
InChI Key |
MJTMZHWCYJRWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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